molecular formula C19H27NO4 B2559567 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide CAS No. 923113-74-0

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide

Cat. No. B2559567
CAS RN: 923113-74-0
M. Wt: 333.428
InChI Key: FWBHXVDUGHKUFO-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Antihypertensive Agents

Research indicates that compounds structurally related to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide have been examined for their antihypertensive activities. A study involving the synthesis of forty-three new 1-oxa-3,8-diazaspiro[4,5]decan-2-ones, including derivatives of this compound, showcased antihypertensive properties in spontaneous hypertensive rats. The study particularly highlighted compounds that acted as alpha-adrenergic blockers, demonstrating their potential in blood pressure management without significant risk of orthostatic hypotension at therapeutically effective doses (Caroon et al., 1981).

Synthetic Intermediate for Organic Chemicals

The compound has been recognized as a valuable bifunctional synthetic intermediate. It is extensively utilized in the synthesis of various organic chemicals such as pharmaceutical intermediates, liquid crystals, and insecticides. Research has focused on optimizing the synthesis process of 1,4-Dioxaspiro[4.5]decan-8-one, a closely related compound, to enhance yield and reduce reaction time, indicating the compound's significance in chemical synthesis and industrial applications (Zhang Feng-bao, 2006).

Selective 5-HT1A Receptor Agonists

Derivatives of the compound have been studied for their binding affinity and activity at 5-HT1AR and α1 adrenoceptors. Findings from these studies have led to the identification of novel 5-HT1AR partial agonists, showcasing the compound's potential in developing new strategies for pain control and neuroprotective activity (Franchini et al., 2017).

Spiroacetals in Insects

The compound's derivatives, particularly spiroacetals, have been identified in insect secretions and are involved in various biological activities. These compounds serve as insect pheromones or repellents, indicating their potential applications in pest control and ecological studies (Francke & Kitching, 2001).

properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-2-22-16-8-6-15(7-9-16)12-18(21)20-13-17-14-23-19(24-17)10-4-3-5-11-19/h6-9,17H,2-5,10-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBHXVDUGHKUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide

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